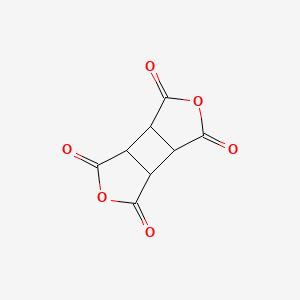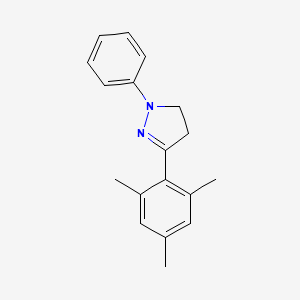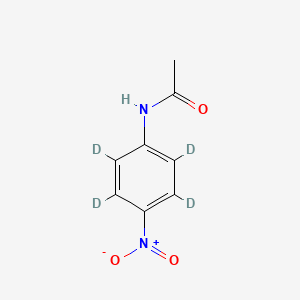
2,2-ジメチル-1,3-ジニトロプロパン
概要
説明
2,2-Dimethyl-1,3-dinitropropane is an organic compound with the molecular formula C5H10N2O4 It is characterized by the presence of two nitro groups attached to a propane backbone, with two methyl groups at the second carbon position
科学的研究の応用
2,2-Dimethyl-1,3-dinitropropane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
作用機序
Target of Action
It’s known that this compound can react as a carbanion , which suggests it may interact with electrophilic targets in biological systems.
Mode of Action
2,2-Dimethyl-1,3-dinitropropane is an intermediate in the reaction mechanism of cyclopenta[b]pyridines with amines . It’s also known to catalyze the nitroalkane to nitrite ion reaction
Biochemical Pathways
Its role as an intermediate in certain reactions and its ability to stabilize synthons involved in the synthesis of cyclopentane rings suggest it may influence pathways involving these structures.
Result of Action
Given its known chemical reactions, it may influence cellular processes involving the formation or breakdown of cyclopentane rings .
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1,3-dinitropropane can be synthesized through a multi-step process. One common method involves the reaction of acetone with nitromethane to form 2,2-dimethyl-1,3-dinitropropane, followed by hydrogenation of the dinitro compound . Another approach utilizes the Henry reaction, where nitroalkanes react with aldehydes or ketones under basic catalysis to produce nitro derivatives .
Industrial Production Methods: Industrial production of 2,2-dimethyl-1,3-dinitropropane often involves optimizing reaction conditions such as temperature, heating mode, and the use of deep eutectic solvents (DES) as both solvent and catalyst. This method allows for high yields and mild reaction conditions .
化学反応の分析
Types of Reactions: 2,2-Dimethyl-1,3-dinitropropane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form corresponding nitroso or nitrate compounds.
Reduction: Hydrogenation of the nitro groups leads to the formation of amines.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically uses catalysts such as palladium on carbon (Pd/C) or nickel.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Nitroso or nitrate derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
1,3-Dinitropropane: Similar in structure but lacks the methyl groups at the second carbon position.
2,2-Dimethyl-1,3-dinitrobutane: Similar but with an additional carbon in the backbone.
Uniqueness: 2,2-Dimethyl-1,3-dinitropropane is unique due to the presence of two methyl groups at the second carbon position, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other nitroalkanes and contributes to its specific applications and reactivity .
特性
IUPAC Name |
2,2-dimethyl-1,3-dinitropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c1-5(2,3-6(8)9)4-7(10)11/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFMWDOLRBNYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C[N+](=O)[O-])C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227061 | |
| Record name | 2,2-Dimethyl-1,3-dinitro-propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762-98-1 | |
| Record name | 2,2-Dimethyl-1,3-dinitro-propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-dimethylpropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethyl-1,3-dinitro-propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-1,3-dinitropropane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D332JB8GUX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B1345563.png)





